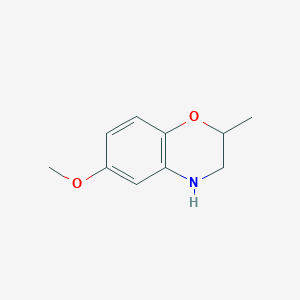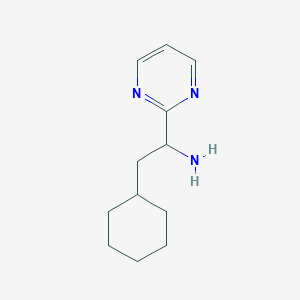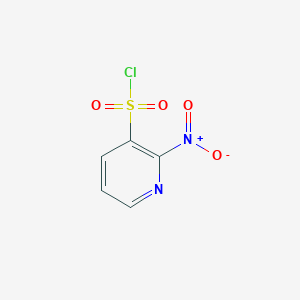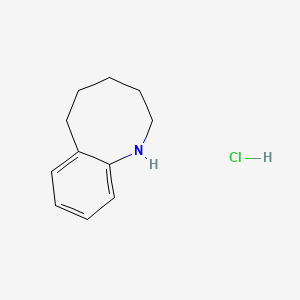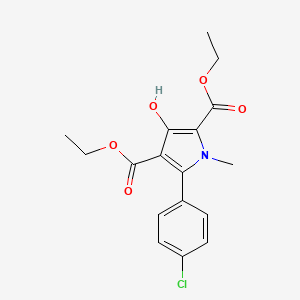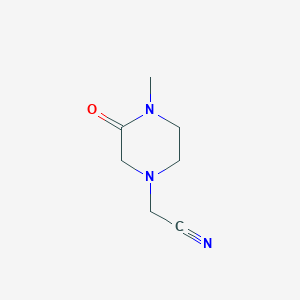
2-(4-Methyl-3-oxopiperazin-1-yl)acetonitrile
Übersicht
Beschreibung
“2-(4-Methyl-3-oxopiperazin-1-yl)acetonitrile” is a chemical compound with the CAS Number: 1339077-97-2 . It has a molecular weight of 153.18 and its IUPAC name is (4-methyl-3-oxo-1-piperazinyl)acetonitrile . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H11N3O/c1-9-4-5-10(3-2-8)6-7(9)11/h3-6H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Antithrombotic and Antitumor Applications
- Platelet Aggregation Inhibition: A study by Kitamura et al. (2001) synthesized a series of 2-oxopiperazine derivatives, targeting the inhibition of platelet aggregation. Among these, a specific compound showed potent effects on preventing arterial thrombus formation with a good dissociation between efficacy and bleeding side effects, indicating potential in treating thrombotic diseases (Kitamura et al., 2001).
- Antitumor Properties: Another research by Makarov et al. (2016) focused on synthesizing novel phosphonate derivatives of 3,5-bis(arylidene)-4-piperidones, which exhibited inhibitory properties toward various human cancer cell lines, demonstrating their potential as antitumor agents (Makarov et al., 2016).
Synthesis and Chemical Properties
- Novel Heterocyclic Systems: Medvedeva et al. (2015) investigated the synthesis of novel annelated 2-oxopiperazines, highlighting the versatility of methyl (3-oxopiperazin-2-ylidene) acetate in reacting with N-arylmaleimides to form previously undescribed compounds with potential applications in medicinal chemistry (Medvedeva et al., 2015).
- Cyclization Reactions: Research by Shikhaliev et al. (2008) explored the cyclization of aryl-, aroyl-, and cyanamides with various substrates, including methyl 2-(3-oxopiperazin-2-yl)acetate, leading to diverse heterocyclic compounds. This demonstrates the compound's utility in generating structurally complex and potentially bioactive molecules (Shikhaliev et al., 2008).
Antimicrobial and Nootropic Agents
- Potential Antimicrobial Agents: A study by Zaidi et al. (2021) on the synthesis of novel 2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl) etalons showed significant yields and demonstrated antimicrobial activities, suggesting the potential of these compounds in developing new antimicrobial drugs (Zaidi et al., 2021).
- Nootropic Activity: Research on the synthesis of 1,4-disubstituted 2-oxopyrrolidines by Valenta et al. (1994) investigated their potential nootropic (cognitive-enhancing) activities. This illustrates the utility of derivatives in exploring treatments for cognitive disorders (Valenta et al., 1994).
Safety And Hazards
The compound is classified as dangerous with the signal word "Danger" . Hazard statements include H302, H312, H315, H318, H332, and H335 . These codes indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled, and it causes serious eye irritation . Precautionary measures include avoiding breathing its mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
2-(4-methyl-3-oxopiperazin-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-9-4-5-10(3-2-8)6-7(9)11/h3-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGPHJCWGZELLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methyl-3-oxopiperazin-1-yl)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



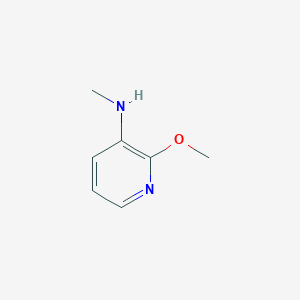
![N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride](/img/structure/B1455700.png)
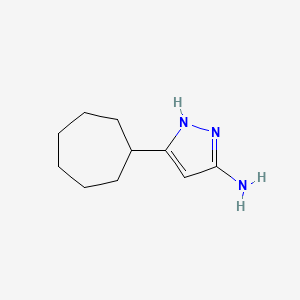
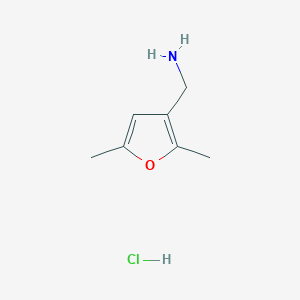
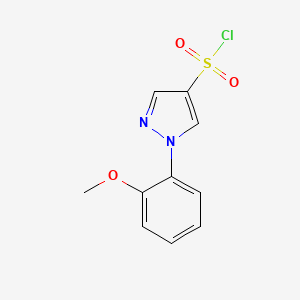

![{[6-(difluoromethoxy)-2H-1,3-benzodioxol-5-yl]methyl}(methyl)amine](/img/structure/B1455706.png)
![1,3-dimethyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]thiazine](/img/structure/B1455707.png)
